molecular formula C3H10N2O4S2 B13984295 1,3-Propanedisulfonamide

1,3-Propanedisulfonamide

Cat. No.: B13984295
M. Wt: 202.3 g/mol
InChI Key: UIZFQNHNERNILZ-UHFFFAOYSA-N
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Description

1,3-Propanedisulfonamide is an organic compound with the molecular formula C3H10N2O4S2 It is a sulfonamide derivative containing two sulfonamide groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanedisulfonamide can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diamine with chlorosulfonic acid, followed by neutralization with a base. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedisulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1,3-Propanedisulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Propanedisulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide)
  • N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide

Uniqueness

1,3-Propanedisulfonamide is unique due to its specific structure and the presence of two sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C3H10N2O4S2

Molecular Weight

202.3 g/mol

IUPAC Name

propane-1,3-disulfonamide

InChI

InChI=1S/C3H10N2O4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2,(H2,4,6,7)(H2,5,8,9)

InChI Key

UIZFQNHNERNILZ-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)N)CS(=O)(=O)N

Origin of Product

United States

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